3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one
Description
Properties
IUPAC Name |
2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-prop-2-enylquinazolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN2O2S/c1-2-11-22-18(24)15-5-3-4-6-16(15)21-19(22)25-12-17(23)13-7-9-14(20)10-8-13/h2-10H,1,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQRDFJXXHKCGDD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=O)C2=CC=CC=C2N=C1SCC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Starting Materials
The target compound is synthesized via nucleophilic substitution between 3-allyl-1,2-dihydro-2-thioxo-4(3H)-quinazolinone (Intermediate 3) and 2-bromo-1-(4-chlorophenyl)ethan-1-one (α-bromoacetophenone derivative). The thiol group (-SH) of Intermediate 3 acts as a nucleophile, displacing bromide from the α-bromoacetophenone to form the thioether linkage.
Key reagents :
Stepwise Procedure
-
Reaction Setup :
-
Workup :
-
Purification :
Table 1: Synthesis Parameters and Yield
Alternative Synthetic Approaches
Hydrazide Intermediate Route
A modified pathway involves synthesizing 2-((3-allyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide (Intermediate 7) as a precursor. This intermediate is reacted with 4-chlorobenzaldehyde under acidic conditions to form the target compound.
Procedure :
-
Prepare Intermediate 7 by treating 3-allyl-2-ethoxycarbonylmethylthio-4(3H)-quinazolinone with hydrazine hydrate in ethanol.
-
Condense Intermediate 7 with 4-chlorobenzaldehyde using glacial acetic acid as a catalyst.
Key Advantage : This route allows functionalization at the hydrazide position for further derivatization.
Mechanistic Insights and Optimization
Role of Base and Solvent
Temperature and Time Optimization
Prolonged heating (>6 hours) risks decomposition, while shorter durations (<4 hours) result in incomplete substitution. The optimal temperature range (80–90°C) balances reaction rate and product stability.
Characterization and Analytical Data
Spectroscopic Confirmation
IR (KBr, cm⁻¹) :
¹H NMR (DMSO-d₆, 400 MHz) :
MS (m/z) :
Table 2: Spectral Data Summary
| Technique | Key Signals | Assignment |
|---|---|---|
| IR | 1723, 1677, 1265 | C=O, C-S |
| ¹H NMR | δ 7.42–8.24 (m), 5.12–5.34 (m) | Aromatic, allyl protons |
| MS | 386 [M+H]⁺ | Molecular ion |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents like sodium borohydride can reduce the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl position, using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under mild conditions.
Substitution: Nucleophiles such as amines, thiols, and halides in the presence of a base or catalyst.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted quinazolinone derivatives with various functional groups.
Scientific Research Applications
Anticonvulsant Activity
Recent studies have highlighted the anticonvulsant potential of quinazolinone derivatives, including 3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one. These compounds have been evaluated for their ability to modulate the GABA_A receptor, a critical target for anticonvulsant medications.
Study Findings
- Synthesis and Evaluation : A series of quinazolinone derivatives were synthesized and tested for anticonvulsant activity using the pentylenetetrazole (PTZ) seizure model in mice. The compounds were administered intraperitoneally at various doses (50, 100, 150 mg/kg) alongside standard anticonvulsants like phenobarbital and diazepam .
- Mechanism of Action : In silico studies suggested that these compounds act as positive allosteric modulators of the GABA_A receptor rather than through inhibition of carbonic anhydrase II. This mechanism potentially enhances GABAergic transmission, providing a basis for their anticonvulsant effects .
Neurodegenerative Disease Therapeutics
The compound's structural features position it as a candidate for further exploration in treating neurodegenerative diseases such as Alzheimer's disease.
Potential Mechanisms
- Acetylcholinesterase Inhibition : Compounds with similar structures have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme responsible for the breakdown of acetylcholine. Enhanced AChE inhibition can lead to increased acetylcholine levels, which is beneficial in conditions characterized by cognitive decline .
- Molecular Studies : Molecular docking studies have indicated favorable binding interactions between quinazolinone derivatives and AChE, suggesting that modifications to the structure could enhance inhibitory potency against this target .
Anti-inflammatory Properties
Quinazolinones have also been investigated for their anti-inflammatory activities, making them relevant in treating inflammatory disorders.
Research Insights
- In Vivo Models : Various derivatives have been tested in animal models for their ability to reduce inflammation. For instance, specific modifications to the quinazolinone scaffold have resulted in compounds exhibiting significant anti-inflammatory effects at doses as low as 50 mg/kg .
- Mechanistic Understanding : The anti-inflammatory action is believed to be mediated through the inhibition of pro-inflammatory cytokines and pathways involved in inflammation, although detailed mechanisms are still under investigation .
Data Summary Table
Mechanism of Action
The mechanism of action of 3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one is likely related to its ability to interact with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Substituent Variations on the Oxoethylthio Moiety
Compounds with modifications to the aryl group attached to the oxoethylthio moiety exhibit distinct physicochemical and biological properties (Table 1):
Table 1: Comparison of Key Derivatives
Key Observations :
- Electron-withdrawing groups (e.g., NO₂ in 5a) increase melting points compared to electron-donating groups (e.g., OCH₃ in 7a) due to enhanced intermolecular interactions .
- Bulky substituents (e.g., naphthyl in 6a ) elevate molecular weight and may influence steric interactions in biological systems .
Comparison with Benzo[g]quinazolinone Derivatives
Benzo[g]quinazolinones (e.g., Compound 19 in ) feature a fused benzene ring, leading to:
Biological Activity
3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one is a member of the quinazolinone family, which has garnered attention due to its diverse biological activities. This compound has been studied for its anticonvulsant properties, potential as a tyrosine kinase inhibitor, and cytotoxic effects against various cancer cell lines. This article synthesizes findings from recent research to provide a comprehensive overview of its biological activity.
Chemical Structure and Synthesis
The compound features a quinazolinone core structure with an allyl group and a thioether linkage, which are critical for its biological activity. The synthesis typically involves the condensation of 3-allyl-2-mercaptoquinazolin-4(3H)-one with appropriate α-bromoacetophenone derivatives, resulting in good yields of the target compound .
Anticonvulsant Activity
Recent studies have demonstrated that derivatives of quinazolin-4(3H)-one, including this compound, exhibit significant anticonvulsant activity. In vivo evaluations using the pentylenetetrazole (PTZ) seizure model indicated that these compounds act as positive allosteric modulators of the GABA_A receptor, enhancing its inhibitory effects .
Key Findings:
- Dosage: Compounds were administered intraperitoneally at doses ranging from 50 to 150 mg/kg.
- Mechanism: The compounds primarily bind to the allosteric site of the GABA_A receptor rather than inhibiting carbonic anhydrase II .
Cytotoxicity and Anticancer Potential
Quinazolinone derivatives have shown promising cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested: PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer).
- IC50 Values: The compound A3 demonstrated IC50 values of 10 µM against PC3, 10 µM against MCF-7, and 12 µM against HT-29 cells, indicating potent cytotoxicity .
Comparison of Cytotoxic Activity:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A3 | PC3 | 10 |
| A3 | MCF-7 | 10 |
| A3 | HT-29 | 12 |
Tyrosine Kinase Inhibition
The quinazolinone scaffold has been explored for its ability to inhibit various tyrosine kinases, which are crucial in cancer progression. Specific derivatives have shown:
- Inhibitory Activity: Compounds exhibited significant inhibition against CDK2, HER2, EGFR, and VEGFR2.
- Type of Inhibition: Some compounds act as ATP non-competitive inhibitors (e.g., against CDK2) while others are ATP competitive inhibitors (e.g., against EGFR) .
Case Studies
- Anticonvulsant Evaluation : A study evaluated several quinazolinone derivatives for their anticonvulsant potential using the PTZ model. The results indicated that compounds with an allyl substitution at position 3 showed enhanced efficacy compared to other derivatives .
- Cytotoxicity Assessment : Another investigation focused on the cytotoxic effects of quinazolinones on different cancer cell lines. The study highlighted that modifications at specific positions on the quinazolinone ring significantly influenced their anticancer activity .
Q & A
Q. What are the standard synthetic routes for 3-allyl-2-((2-(4-chlorophenyl)-2-oxoethyl)thio)quinazolin-4(3H)-one?
The compound is synthesized via a multi-step approach. A common method involves:
- Reacting 4-chlorobenzaldehyde with methyl thioacetate to form 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one.
- Subsequent hydrogenation with 2,3-diazetidinone to yield the target compound .
- Alternative routes include allylation of the quinazolinone core using allyl bromide under basic conditions, achieving a 72.55% yield with a melting point of 137°C .
Q. How is the compound characterized using spectroscopic methods?
- Infrared (IR) Spectroscopy : Peaks at ~1700 cm⁻¹ (C=O stretch) and ~1600 cm⁻¹ (C=N stretch) confirm the quinazolinone core and ketone functionality .
- Mass Spectrometry (MS) : A molecular ion peak at m/z = 371.2 [M+H⁺] aligns with the molecular formula C₁₉H₁₄ClN₃O₂S .
- Nuclear Magnetic Resonance (NMR) : ¹H-NMR data (e.g., allyl protons at δ 5.2–5.8 ppm) and ¹³C-NMR signals for carbonyl groups (δ ~190 ppm) validate the structure .
Q. What safety precautions are necessary when handling this compound?
- Operate in a fume hood to avoid inhalation of dust or vapors.
- Use PPE: gloves, lab coat, and safety goggles to prevent skin/eye contact.
- Store separately from incompatible substances (e.g., strong oxidizers) and consult the Safety Data Sheet (SDS) for spill management .
Advanced Research Questions
Q. How can microwave-assisted synthesis improve reaction efficiency?
Microwave irradiation reduces reaction time by 50–70% compared to conventional heating. For example:
- A 69–74% yield is achieved in 20–30 minutes vs. 6–8 hours under reflux .
- This method enhances reaction kinetics via uniform dielectric heating, minimizing side products .
Q. What structural modifications enhance its anticonvulsant or antimicrobial activity?
Q. What in silico methods predict its binding affinity to biological targets?
- Molecular Docking : Studies using AutoDock Vina show strong binding (ΔG = -8.6 kcal/mol) to Mycobacterium tuberculosis enoyl-ACP reductase, suggesting antitubercular potential .
- Pharmacophore Modeling : Key interactions include hydrogen bonding with the quinazolinone carbonyl and hydrophobic contacts with the 4-chlorophenyl group .
Q. How does the compound interact with inflammatory mediators like NF-κB?
Q. What analytical challenges arise in quantifying trace impurities?
- HPLC-MS/MS : Detect impurities (e.g., unreacted 4-chlorobenzaldehyde) at <0.1% using a C18 column and gradient elution (ACN:H₂O, 0.1% formic acid) .
- Elemental Analysis : Experimental C/H/N values (69.48%/5.55%/7.38%) vs. theoretical (68.92%/5.21%/7.12%) indicate slight hygroscopicity .
Methodological Recommendations
- Synthesis Optimization : Use microwave reactors (e.g., CEM Discover) for scalable, energy-efficient production .
- Biological Assays : Employ MTT assays for cytotoxicity and tail-flick tests for analgesic activity, referencing Alagarsamy et al. (2007) .
- Computational Tools : Combine Schrödinger Suite for docking and Gaussian09 for DFT calculations to predict reactivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
